Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate
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Overview
Description
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate is a synthetic organic compound with the molecular formula C12H14N2O4 It is characterized by a furo[2,3-d]pyrimidine core structure, which is a fused heterocyclic system containing both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the furo[2,3-d]pyrimidine core.
Esterification: The final step involves the esterification of the cyclized product with ethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used as a solvent.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Furo[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate |
InChI |
InChI=1S/C12H14N2O4/c1-4-17-9(15)5-14-6-13-11(16)10-7(2)8(3)18-12(10)14/h6H,4-5H2,1-3H3 |
InChI Key |
SFXVWNMUKAUQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC(=O)C2=C1OC(=C2C)C |
Origin of Product |
United States |
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